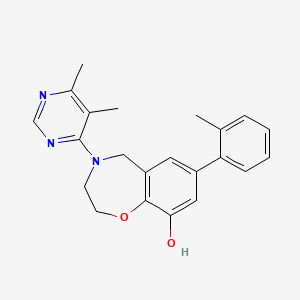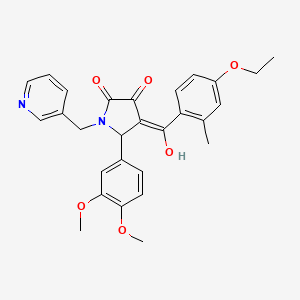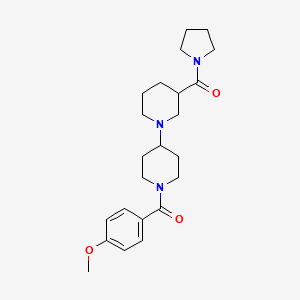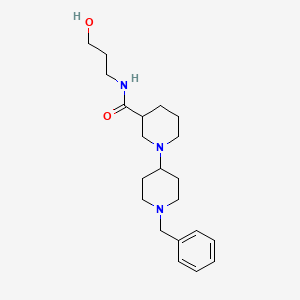![molecular formula C19H23N3O3 B5312492 N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide, commonly known as C16, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of furan-based compounds and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of C16 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, C16 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In neuroprotection, C16 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
C16 has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. In cancer cells, C16 has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, C16 has been shown to reduce inflammation and protect against oxidative stress. In drug delivery, C16 has been shown to improve the bioavailability and efficacy of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C16 has several advantages for lab experiments, including its stability, low toxicity, and ability to penetrate cells. However, C16 also has some limitations, including its limited solubility in water and its potential to interact with other compounds in the cell.
Direcciones Futuras
There are several future directions for the research and development of C16, including the optimization of its synthesis method, the investigation of its potential as a therapeutic agent for various diseases, and the development of new drug delivery systems using C16. Additionally, further research is needed to fully understand the mechanism of action of C16 and its interactions with other compounds in the cell.
Conclusion:
In conclusion, C16 is a synthetic compound with unique properties and potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of C16 as a therapeutic agent and drug delivery system.
Métodos De Síntesis
The synthesis of C16 involves the reaction of 4-aminoacetophenone and hexanoyl chloride to form N-hexanoyl-4-aminoacetophenone, which is then reacted with hydrazine hydrate to form N-(4-aminophenyl)hexanamide. The final step involves the reaction of N-(4-aminophenyl)hexanamide with furan-2-carboxylic acid to form C16.
Aplicaciones Científicas De Investigación
C16 has shown potential in various scientific research applications, including cancer research, neuroprotection, and drug delivery. In cancer research, C16 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, C16 has been shown to protect against oxidative stress and reduce inflammation. In drug delivery, C16 has been used as a carrier for targeted drug delivery.
Propiedades
IUPAC Name |
N-[4-[(E)-N-(hexanoylamino)-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-4-5-8-18(23)22-21-14(2)15-9-11-16(12-10-15)20-19(24)17-7-6-13-25-17/h6-7,9-13H,3-5,8H2,1-2H3,(H,20,24)(H,22,23)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQFXQSDZOQZRG-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312425.png)
![2-[5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5312427.png)
![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5312441.png)

![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)


![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)

![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)

